Methanone, (2-amino-4-bromophenyl)[4-(methylsulfonyl)-1-piperazinyl]-
Description
Methanone, (2-amino-4-bromophenyl)[4-(methylsulfonyl)-1-piperazinyl]- is a synthetic organic compound featuring a ketone (methanone) core linked to two distinct substituents:
- 2-Amino-4-bromophenyl group: A benzene ring substituted with an amino (-NH₂) group at position 2 and a bromine atom at position 2.
- 4-(Methylsulfonyl)piperazinyl group: A piperazine ring modified with a methylsulfonyl (-SO₂CH₃) group at position 3. The sulfonyl group increases polarity and may influence pharmacokinetic properties such as solubility and metabolic stability.
Its synthesis likely follows established protocols for analogous piperazinyl methanones, involving condensation of substituted piperazines with activated carbonyl intermediates under basic conditions .
Properties
IUPAC Name |
(2-amino-4-bromophenyl)-(4-methylsulfonylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrN3O3S/c1-20(18,19)16-6-4-15(5-7-16)12(17)10-3-2-9(13)8-11(10)14/h2-3,8H,4-7,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLGGEWPEPQQPAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)C2=C(C=C(C=C2)Br)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (2-amino-4-bromophenyl)[4-(methylsulfonyl)-1-piperazinyl]- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Amino-Bromophenyl Intermediate: This step involves the bromination of aniline derivatives to introduce the bromine atom at the desired position.
Coupling with Piperazine: The amino-bromophenyl intermediate is then coupled with piperazine under suitable conditions to form the piperazinyl derivative.
Introduction of the Methylsulfonyl Group: The final step involves the sulfonylation of the piperazinyl derivative to introduce the methylsulfonyl group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of advanced catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Methanone, (2-amino-4-bromophenyl)[4-(methylsulfonyl)-1-piperazinyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the nitro group to an amino group.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
Methanone, (2-amino-4-bromophenyl)[4-(methylsulfonyl)-1-piperazinyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methanone, (2-amino-4-bromophenyl)[4-(methylsulfonyl)-1-piperazinyl]- involves its interaction with specific molecular targets and pathways. The amino and bromophenyl groups play a crucial role in binding to target proteins, while the piperazine ring and methylsulfonyl group contribute to the compound’s overall stability and reactivity. These interactions can modulate various biological processes, leading to the observed effects.
Comparison with Similar Compounds
Structural Analogues with Sulfonyl-Piperazinyl Groups
Table 1: Key Structural Features and Properties
| Compound Name | Aromatic Substituent | Piperazinyl Substituent | Molecular Weight | Notable Activity/Properties | Evidence ID |
|---|---|---|---|---|---|
| Target Compound | 2-Amino-4-bromophenyl | 4-(Methylsulfonyl) | Not Provided | Hypothesized enzyme inhibition | - |
| 4-(Methylsulfonyl)-1-piperazinylmethanone | 2-Thienyl | 4-(Methylsulfonyl) | 274.35 | Unreported | |
| (2-Chlorophenyl)[4-(phenylsulfonyl)-1-piperazinyl]methanone | 2-Chlorophenyl | 4-(Phenylsulfonyl) | Not Provided | Unreported | |
| [4-(6-Bromo-1,3-benzothiazol-2-yl)-1-piperazinyl][2-(ethylsulfonyl)phenyl]methanone | 2-(Ethylsulfonyl)phenyl | 4-(6-Bromo-benzothiazolyl) | Not Provided | Unreported | |
| 2-[5-(4-Chlorophenyl)-3-methyl-1H-pyrazol-4-yl]-1-[4-(methylsulfonyl)piperazin-1-yl]ethanone | 4-Chlorophenyl-pyrazolyl | 4-(Methylsulfonyl) | Not Provided | Unreported |
Key Observations:
Sulfonyl Group Variations: The methylsulfonyl group in the target compound and ’s thienyl analog may enhance solubility compared to bulkier ethylsulfonyl () or phenylsulfonyl () groups.
Bromine in the target compound and ’s benzothiazole derivative may confer similar steric and electronic effects, though benzothiazole’s heterocyclic nature could alter binding specificity .
Key Findings:
- highlights compound 5h (a 2-furyl methanone derivative) as a potent acetylcholinesterase inhibitor (IC₅₀ = 2.91 μM), suggesting that the target compound’s amino and bromo substituents could similarly enhance enzyme affinity .
- Broad-spectrum antibacterial activity in ’s derivatives implies that the piperazinyl-sulfonyl scaffold may disrupt bacterial membrane integrity or enzyme function .
Biological Activity
Methanone, specifically (2-amino-4-bromophenyl)[4-(methylsulfonyl)-1-piperazinyl] (CAS: 1539817-33-8), is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of Methanone can be represented as follows:
- Molecular Formula : C₁₂H₁₆BrN₃O₃S
- Molecular Weight : 362.25 g/mol
- IUPAC Name : (2-amino-4-bromophenyl)(4-(methylsulfonyl)piperazin-1-yl)methanone
The compound features a piperazine ring and a bromophenyl moiety, which are known for their significance in drug design and development.
1. Inhibition of Enzymatic Activity
Research indicates that compounds with similar structures exhibit inhibitory effects on key enzymes involved in various biological pathways. For instance, derivatives of piperazine have shown potential as inhibitors of tyrosinase, an enzyme crucial for melanin biosynthesis. Methanone's structure suggests it may also interact with tyrosinase, potentially leading to anti-melanogenic effects .
2. Antimicrobial Properties
Compounds containing bromophenyl and piperazine moieties have demonstrated antimicrobial activity. Studies have suggested that such compounds can disrupt bacterial cell membranes or inhibit essential metabolic processes . The presence of the methylsulfonyl group may enhance these properties by increasing solubility and bioavailability.
Case Study 1: Tyrosinase Inhibition
A study evaluating various piperazine derivatives reported that certain compounds with similar structural motifs to Methanone exhibited significant inhibition of tyrosinase activity. The most potent inhibitors had IC₅₀ values around 1.5 μM, indicating strong potential for developing treatments for hyperpigmentation disorders . The presence of amino and aromatic substituents was crucial for enhancing inhibitory activity.
| Compound | IC₅₀ (μM) | Remarks |
|---|---|---|
| Compound A | 3.8 | Moderate inhibitor |
| Compound B | 1.5 | Strong inhibitor |
| Methanone | TBD | Further evaluation needed |
Case Study 2: Antimicrobial Activity
Another investigation into the antimicrobial properties of related compounds found that those with a bromophenyl group exhibited enhanced antibacterial effects against various strains of bacteria. The study suggested that the mechanism may involve disruption of the bacterial cell wall integrity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
